molecular formula C20H17FN6OS B2472966 4-fluoro-N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide CAS No. 897613-11-5

4-fluoro-N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide

カタログ番号: B2472966
CAS番号: 897613-11-5
分子量: 408.46
InChIキー: GLGXCCJLUKMOKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-fluoro-N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide ( 897613-11-5) is a chemical compound with a molecular formula of C20H17FN6OS and a molecular weight of 408.45 g/mol . This high-purity compound is supplied for research applications and is strictly for laboratory use. Compounds featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold, which is central to this molecule, are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities. Published scientific literature indicates that structurally similar triazolopyrazine derivatives are explored as potential inhibitors for the treatment of degenerative and inflammatory diseases, such as rheumatoid arthritis . The specific research applications and biological targets of this compound are an active area of scientific inquiry, and researchers are encouraged to consult the latest peer-reviewed literature for detailed pharmacological and mechanistic studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for human use.

特性

IUPAC Name

4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6OS/c21-15-6-4-14(5-7-15)20(28)23-12-10-18-25-24-17-8-9-19(26-27(17)18)29-13-16-3-1-2-11-22-16/h1-9,11H,10,12-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGXCCJLUKMOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives under acidic or basic conditions.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the nucleophilic substitution of a suitable leaving group with pyridin-2-ylmethylthiol in the presence of a base.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

4-fluoro-N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

作用機序

The mechanism of action of 4-fluoro-N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

類似化合物との比較

4-Methyl vs. 4-Fluoro Substituents

  • 4-Methyl-N-[2-(6-{[3-(Trifluoromethyl)Benzyl]Sulfanyl}-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Ethyl]Benzamide (): Structural difference: Replaces the 4-fluoro group with a methyl group. The trifluoromethylbenzylsulfanyl group introduces strong electron-withdrawing effects, which may improve metabolic stability compared to the pyridinylmethylsulfanyl group in the target compound .

Dimethoxyphenyl Derivatives

  • N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)Ethyl]Amino}-2-Oxoethyl)Sulfanyl][1,2,4]Triazolo[4,3-b]Pyridazin-3-yl}Ethyl)Benzamide (): Structural difference: Incorporates a dimethoxyphenethylcarbamoyl group instead of fluorobenzamide. Impact: The dimethoxyphenyl group may enhance hydrogen bonding with target proteins, while the acetamide spacer could increase conformational flexibility. This compound’s larger substituent may reduce blood-brain barrier penetration compared to the target compound .

Modifications in the Sulfanyl Substituent

Pyridinylmethyl vs. Trifluoromethylbenzyl Groups

  • (3-Trifluoromethylbenzylsulfanyl) :
    • The trifluoromethyl group enhances metabolic resistance to oxidation but increases molecular weight (MW = 529.5 g/mol) compared to the target compound’s pyridinylmethyl group (MW = 453.5 g/mol, estimated). This substitution may improve target selectivity in hydrophobic binding pockets .

Acetamide-Linked Sulfanyl Groups

  • 2-[[6-(4-Methylphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide () :
    • Structural difference : Replaces the pyridinylmethylsulfanyl group with a simpler acetamide-linked sulfanyl moiety.
    • Impact : Reduced aromaticity may lower binding affinity to targets requiring π-π stacking interactions. However, the acetamide group could improve aqueous solubility .

Key Data Table: Structural and Inferred Properties

Compound Name (Evidence Source) Benzamide Substituent Sulfanyl Substituent Notable Properties/Activity
Target Compound 4-Fluoro Pyridin-2-ylmethyl High electronegativity, moderate lipophilicity
4-Methyl Analog () 4-Methyl 3-(Trifluoromethyl)benzyl Increased metabolic stability
Dimethoxyphenyl Derivative () None (benzamide retained) 2-(3,4-Dimethoxyphenethyl)carbamoyl Enhanced hydrogen bonding potential
Acetamide-Linked Compound () None Acetamide Improved solubility

生物活性

The compound 4-fluoro-N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a novel chemical entity with potential therapeutic applications. Its complex structure incorporates a fluorinated benzamide moiety and a triazole-pyridazine framework, which are known to exhibit significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20FN5O2SC_{21}H_{20}FN_5O_2S, with a molecular weight of 425.5 g/mol. The compound features:

  • A fluorine atom that enhances lipophilicity and biological activity.
  • A pyridinyl group that may contribute to receptor binding.
  • A triazole ring , which is often associated with anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing triazole and pyridazine moieties. For instance, derivatives similar to the target compound have shown promising results in inhibiting cancer cell proliferation.

CompoundCell LineIC50 Value (µM)
22iA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

The compound 22i , which shares structural similarities with the target compound, exhibited significant anti-tumor activity against various cancer cell lines, indicating that similar derivatives might possess comparable efficacy against cancer .

Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor. Kinases are critical in signaling pathways related to cancer progression and other diseases. For example, related compounds have been reported as inhibitors of c-Kit kinase, which plays a role in hematopoiesis and cell survival .

While specific mechanisms for the target compound are yet to be fully elucidated, analogous compounds have demonstrated several modes of action:

  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells has been observed in related studies.
  • Apoptosis Induction : Compounds like 22i have been shown to trigger apoptosis through mitochondrial pathways.
  • Kinase Inhibition : Inhibition of specific kinases involved in tumor growth and survival pathways.

Case Studies

A notable study involving derivatives of triazolo-pyridazine reported significant in vitro activity against various cancer types. The research employed multiple assays including:

  • Cell Viability Assays : To determine IC50 values.
  • Flow Cytometry : For assessing apoptosis and cell cycle distribution.
  • Molecular Docking Studies : To predict binding interactions with target proteins.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis involves a multi-step route starting with the preparation of triazolo[4,3-b]pyridazine intermediates, followed by sulfanyl group coupling and final amide formation. Key steps include:

  • Intermediate Preparation : Cyclization of pyridazine precursors with triazole-forming reagents (e.g., phosphorus oxychloride) under reflux conditions .
  • Sulfanyl Coupling : Reaction of the intermediate with (pyridin-2-yl)methyl mercaptan, requiring precise pH control (6.5–7.5) and anhydrous solvents (e.g., DMF) to avoid side reactions .
  • Amide Formation : Use of 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize hydrolysis .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to isolate intermediates at ≥95% purity .
  • Catalytic amounts of DMAP can improve amide coupling efficiency .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:
Rigorous characterization requires a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinyl, fluorobenzamide groups) and rule out regioisomers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₂₁H₁₇FN₆OS) and detect trace impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and stability under accelerated degradation conditions (pH 1–13) .
    Note : X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Advanced: How can contradictory bioactivity data between similar triazolopyridazine derivatives be systematically addressed?

Answer:
Contradictions often arise from structural variations (e.g., substituent electronegativity) or assay conditions. A systematic approach includes:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with controlled modifications (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) to isolate substituent effects .
  • Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and normalize data to positive controls (e.g., staurosporine for IC₅₀ comparisons) .
  • Meta-Analysis : Pool data from independent studies using tools like Combenefit to identify trends in potency or selectivity .

Advanced: What computational methods predict this compound’s binding affinity with kinase targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to hinge regions (e.g., pyridazinyl N atoms) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Focus on RMSD values (<2 Å) and ligand-protein contact persistence .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., fluorophenyl vs. chlorophenyl) to guide lead optimization .

Advanced: How to resolve discrepancies in sulfanyl acetamide coupling yields during synthesis?

Answer:
Low yields (<50%) may stem from competing side reactions (e.g., disulfide formation). Mitigation strategies:

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF/t-BuOH mixtures to reduce nucleophilic interference .
  • Temperature Control : Maintain 60–70°C during coupling to balance reactivity and byproduct suppression .
  • Catalysis : Introduce Cu(I) catalysts (e.g., CuBr) to accelerate thiol-ene click chemistry .
    Validation : Use LC-MS to quantify intermediates and adjust stoichiometry in real-time .

Advanced: What strategies enhance the metabolic stability of this compound in preclinical studies?

Answer:

  • Prodrug Design : Mask the sulfanyl group as a thioether (e.g., acetyl-protected) to reduce glutathione-mediated clearance .
  • Isotope Labeling : Incorporate ¹⁹F or deuterium at metabolically labile sites (e.g., benzamide methylene) for stability tracking via PET or MS .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using liver microsomes to identify metabolic hotspots .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Short-Term : Store at -20°C in anhydrous DMSO (10 mM stock) under argon to prevent oxidation .
  • Long-Term : Lyophilize as a hydrochloride salt and store in amber vials at -80°C with desiccants (silica gel) .
    Stability Monitoring : Perform quarterly HPLC checks to detect degradation (e.g., sulfoxide formation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。